![molecular formula C10H7ClN2 B1394993 Quinoline-4-carbonitrile hydrochloride CAS No. 1187932-06-4](/img/structure/B1394993.png)
Quinoline-4-carbonitrile hydrochloride
Overview
Description
Quinoline-4-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1187932-06-4 . It has a molecular weight of 190.63 and its IUPAC name is 4-quinolinecarbonitrile hydrochloride . It is a light yellow solid .
Synthesis Analysis
The synthesis of quinoline derivatives has been achieved by various methods. For instance, the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation has been reported . Another method involves a three-component synthesis of quinoline-4-carboxylic acids based on the Doebner hydrogen-transfer reaction .Molecular Structure Analysis
The structural build-up of quinoline derivatives is based on spectro-analytical data . Different substitutions on the quinoline molecule have been investigated and structure-activity relationship (SAR) analyses have been conducted .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For instance, synthesis protocols have been reported that involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of quinoline derivatives .Physical And Chemical Properties Analysis
Quinoline-4-carbonitrile hydrochloride is a light yellow solid . It has a molecular weight of 190.63 and its IUPAC name is 4-quinolinecarbonitrile hydrochloride .Scientific Research Applications
Corrosion Inhibition
- Quinoline derivatives, including those related to Quinoline-4-carbonitrile hydrochloride, have been studied for their corrosion inhibition properties. These compounds show significant inhibition efficiency, acting as a protective layer on metal surfaces against corrosion, particularly in acidic mediums (Singh, Srivastava, & Quraishi, 2016). Another study using computational methods supported these findings, showing that Quinoline derivatives effectively inhibit the corrosion of iron (Erdoğan et al., 2017).
Photovoltaic Properties
- Quinoline derivatives have been explored for their photovoltaic properties. These compounds can be used in the fabrication of organic–inorganic photodiodes, demonstrating potential in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cancer Research
- Some Quinoline-4-carbonitrile derivatives have been investigated for their role as inhibitors in cancer research. Specifically, their application in inhibiting human epidermal growth factor receptor-2 kinase activity, indicating potential in cancer treatment strategies (Tsou et al., 2005).
Spectroscopic and Structural Analysis
- The structural and spectroscopic properties of Quinoline derivatives are of interest in various research fields. These properties have been analyzed using techniques like DFT and TD-DFT/PCM calculations, highlighting their potential in areas like molecular structure and optoelectronic applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Biological Activity
- The potential antibacterial properties of Quinoline-4-carbonitrile derivatives have been explored. These compounds exhibit promising antibacterial activity against various bacterial strains, making them interesting candidates for further pharmaceutical research (Khan et al., 2019).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, the exploration of the biological activities and mechanisms through which these compounds administer relief could be a potential area of future research .
properties
IUPAC Name |
quinoline-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCVFNQMUBTHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-carbonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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